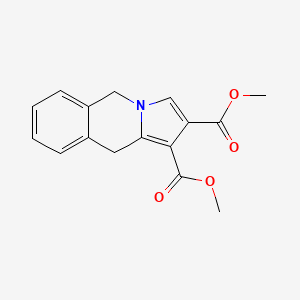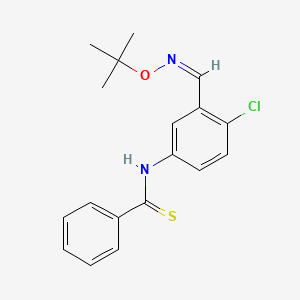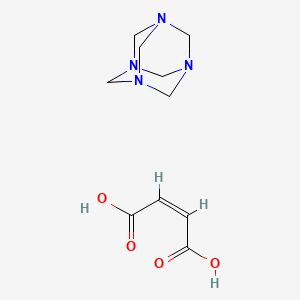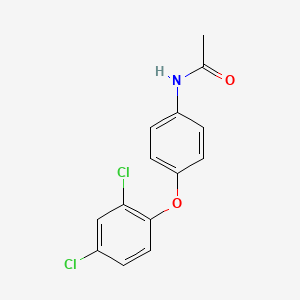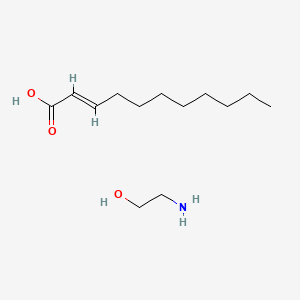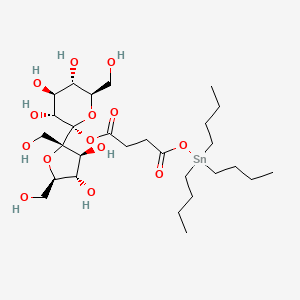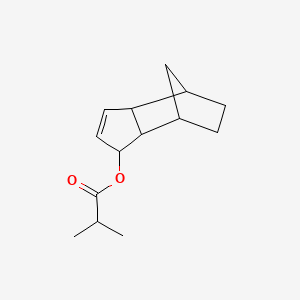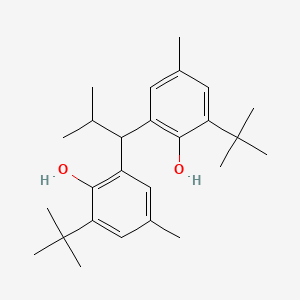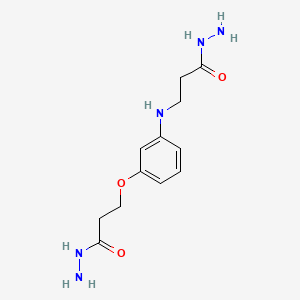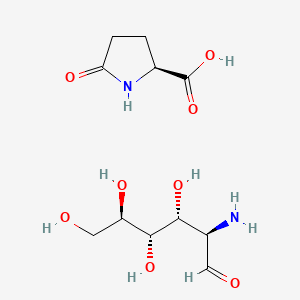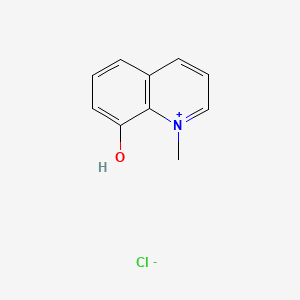
8-Hydroxy-1-methylquinolinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-1-methylquinolinium chloride is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities and applications in various fields. This compound is characterized by the presence of a hydroxyl group at the 8th position and a methyl group at the 1st position of the quinoline ring, with a chloride ion as the counterion. The unique structure of this compound allows it to participate in various chemical reactions and makes it a valuable compound in scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy-1-methylquinolinium chloride typically involves the reaction of 8-hydroxyquinoline with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is usually carried out in an organic solvent such as dichloromethane or acetone. The resulting product is then treated with hydrochloric acid to form the chloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process. The final product is typically purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
8-Hydroxy-1-methylquinolinium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 8-hydroxy-1-methylquinolinium chloride involves its ability to chelate metal ions, which can disrupt essential biological processes in microorganisms. The compound can form stable complexes with metal ions, inhibiting their availability for critical enzymatic reactions. Additionally, it can interfere with DNA and RNA synthesis, leading to the inhibition of cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
8-Hydroxy-1-methylquinolinium chloride can be compared with other similar compounds such as:
8-Hydroxyquinoline: The parent compound, which lacks the methyl group at the 1st position.
8-Hydroxyquinoline sulfate: A derivative with a sulfate group instead of a chloride ion.
Clioquinol: A halogenated derivative with iodine at the 5th position, known for its antifungal and antibacterial properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
93439-43-1 |
|---|---|
Molekularformel |
C10H10ClNO |
Molekulargewicht |
195.64 g/mol |
IUPAC-Name |
1-methylquinolin-1-ium-8-ol;chloride |
InChI |
InChI=1S/C10H9NO.ClH/c1-11-7-3-5-8-4-2-6-9(12)10(8)11;/h2-7H,1H3;1H |
InChI-Schlüssel |
YKOUZFWPLWJIPC-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=CC=CC2=C1C(=CC=C2)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


